molecular formula C15H19N3O3 B2735654 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034574-28-0

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2735654
CAS No.: 2034574-28-0
M. Wt: 289.335
InChI Key: UXWQHHKBNWEQJT-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a hybrid structure combining a 2,3-dihydrobenzofuran moiety, a propan-2-yl linker, and a 2-oxoimidazolidine-1-carboxamide functional group. This specific architecture suggests potential for investigation as a key intermediate in synthetic chemistry or as a novel small molecule in biological screening assays. Compounds with imidazolidine cores are of significant scientific interest and have been explored in various research contexts, including as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO) . Similarly, derivatives incorporating the 2,3-dihydrobenzofuran scaffold are studied for their diverse bioactivity. This product is provided strictly for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations and under appropriate safety conditions.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10(17-15(20)18-6-5-16-14(18)19)8-11-2-3-13-12(9-11)4-7-21-13/h2-3,9-10H,4-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQHHKBNWEQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The imidazolidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the imidazolidine ring can produce amine derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of these targets. The imidazolidine ring may also contribute to the compound’s biological activity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Dihydrobenzofuran Moieties

The compound shares structural similarities with several benzofuran-based derivatives, particularly those substituted with propan-2-amine or methylamine groups. Key comparisons include:

Compound Core Structure Substituents Key Differences
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide 2,3-Dihydrobenzofuran (position 5) Propan-2-yl linked to 2-oxoimidazolidine carboxamide Complex carboxamide group; potential for enhanced solubility and receptor interaction.
6-APDB (1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine) 2,3-Dihydrobenzofuran (position 6) Propan-2-amine Lacks carboxamide; simpler amine group may reduce metabolic stability.
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) 2,3-Dihydrobenzofuran (position 5) N-methylpropan-2-amine Methylamine substituent; reduced hydrogen-bonding potential vs. carboxamide.
1-(1-Benzofuran-6-yl)propan-2-amine Benzofuran (non-dihydro) Propan-2-amine Aromatic benzofuran lacks saturation; may increase planarity and CNS penetration.

Functional Implications :

  • Metabolism : Methylamine derivatives (e.g., 5-MAPDB) are prone to N-demethylation, whereas the carboxamide’s rigidity may slow hepatic degradation .
  • Solubility: The oxoimidazolidine ring and carboxamide may improve aqueous solubility compared to non-polar analogues like 1-(1-benzofuran-6-yl)propan-2-amine .
Pharmacokinetic and Pharmacodynamic Trends
  • CNS Activity: Benzofuran derivatives (e.g., 6-APDB) are associated with stimulant or entactogen effects via monoamine transporter modulation. The carboxamide’s bulkiness may reduce blood-brain barrier permeability compared to amine derivatives .
  • Toxicity : N-methylated analogs (e.g., 5-MAPDB) show higher metabolic stability than primary amines but may introduce hepatotoxic metabolites. The carboxamide’s stability could mitigate this risk .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety and an imidazolidine carboxamide structure , which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with multiple biological targets.

PropertyDetails
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight302.35 g/mol
CAS Number2034483-69-5
SolubilitySoluble in DMSO and ethanol

Analgesic Activity

Research on related compounds indicates that derivatives of dihydrobenzofuran exhibit significant analgesic properties. For instance, studies have shown that certain dihydrofuran derivatives can effectively reduce pain in various animal models, suggesting that this compound may possess similar analgesic effects due to its structural similarities .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested by studies on similar benzofuran derivatives. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation .

Neuroprotective Properties

Neuroprotective effects have also been observed in compounds with similar structures. These effects may arise from the ability of the compound to cross the blood-brain barrier and exert protective actions against neuronal damage, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

1. Enzyme Inhibition: The compound may interact with specific enzymes involved in pain and inflammation pathways.

2. Receptor Modulation: It could modulate receptors related to pain perception and inflammatory responses.

3. Gene Expression Alteration: The compound might affect the expression of genes involved in inflammatory processes or pain signaling pathways .

Study 1: Analgesic Efficacy

In a study assessing the analgesic properties of dihydrofuran derivatives, it was found that compounds with similar structural features exhibited significant pain relief in rodent models. The most active derivative showed an ED50 comparable to morphine, indicating strong analgesic potential .

Study 2: Anti-inflammatory Mechanisms

Research focusing on benzofuran derivatives revealed that these compounds effectively reduced inflammation in animal models by inhibiting cytokine release and decreasing edema formation. Such findings suggest that this compound could similarly modulate inflammatory responses .

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